molecular formula C12H26O13 B13039187 Galactinoldihydrate

Galactinoldihydrate

Cat. No.: B13039187
M. Wt: 378.33 g/mol
InChI Key: HGCURVXTXVAIIR-FMQVHOFPSA-N
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Description

Galactinol dihydrate is an organic compound that is a derivative of galactinol, a galactosyl donor involved in the biosynthesis of raffinose family oligosaccharides (RFOs). It is composed of α-D-galactose and myo-inositol, and it exists in a crystalline form. This compound is known for its role in plant physiology, particularly in stress tolerance and seed longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactinol dihydrate can be synthesized through a galactosyltransferase-catalyzed reaction involving myo-inositol and uridine diphosphate galactose. This enzymatic reaction facilitates the transfer of a galactosyl group to myo-inositol, forming galactinol .

Industrial Production Methods

Industrial production of galactinol dihydrate often involves extraction from natural sources such as sugar beets. The compound can be isolated and purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Galactinol dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galactinol derivatives with altered functional groups .

Scientific Research Applications

Galactinol dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

Galactinol dihydrate exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. It regulates the expression of defense-related genes under biotic and abiotic stresses, enhancing plant tolerance to cold and heat stresses. The compound interacts with various molecular targets and pathways involved in stress response and carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galactinol dihydrate is unique due to its specific role in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance mechanisms. Unlike other sugar alcohols, it serves as a key substrate in the transglycosidase-catalyzed biosynthesis of RFOs, making it essential for plant physiology .

Properties

Molecular Formula

C12H26O13

Molecular Weight

378.33 g/mol

IUPAC Name

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate

InChI

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1

InChI Key

HGCURVXTXVAIIR-FMQVHOFPSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O

Origin of Product

United States

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